Product packaging for 1,1,2-Trifluoro-2-iodoethane(Cat. No.:CAS No. 116239-01-1)

1,1,2-Trifluoro-2-iodoethane

Cat. No.: B14301435
CAS No.: 116239-01-1
M. Wt: 209.94 g/mol
InChI Key: VDZSMZUGFJMLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,1,2-Trifluoro-2-iodoethane is a halogenated ethane derivative with the molecular formula C2HClF3I and a molecular weight of 244.38 g/mol . This compound, provided at a purity of 97%, is a light-sensitive liquid . It has a high density of 2.181 g/cm³ and boils at 77°C . Its structure, characterized by distinct fluorine and iodine substituents on adjacent carbon atoms, makes it a valuable building block in synthetic organic chemistry, particularly for nucleophilic substitution reactions and as a precursor for more complex fluorinated molecules. As a reagent, it is exclusively For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal consumption. Researchers should note that this compound requires proper handling and storage in a cool, dark place due to its light sensitivity . For safe handling, please consult the relevant Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2F3I B14301435 1,1,2-Trifluoro-2-iodoethane CAS No. 116239-01-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2-trifluoro-2-iodoethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F3I/c3-1(4)2(5)6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZSMZUGFJMLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)I)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F3I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620746
Record name 1,1,2-Trifluoro-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116239-01-1
Record name 1,1,2-Trifluoro-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fluoroiodoethanes

Halogen Exchange Reactions

Halogen exchange represents a fundamental and widely utilized method for preparing iodoalkanes from other alkyl halides. manac-inc.co.jp This approach is centered on nucleophilic substitution, where an iodide ion displaces a different halogen atom.

The Finkelstein reaction is a classic SN2 (substitution nucleophilic bimolecular) reaction that converts an alkyl chloride or bromide into an alkyl iodide. wikipedia.org The reaction is typically performed by treating the alkyl halide with a solution of sodium iodide (NaI) in acetone. wikipedia.orgsciencemadness.org The success of this equilibrium reaction is driven by the differential solubility of the halide salts; sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide is not and precipitates out of the solution, thus driving the reaction to completion according to Le Châtelier's principle. wikipedia.orgquora.com

This method is highly effective for primary alkyl halides. wikipedia.org While 1,1,2-Trifluoro-2-iodoethane can be synthesized from its corresponding chloro- or bromo-analogs via this protocol, its reactivity in SN2 reactions is significantly lower than that of non-fluorinated counterparts like ethyl iodide. The strong electron-withdrawing effect of the trifluoromethyl group can destabilize the transition state, making the reaction more challenging.

The choice of solvent is critical for the Finkelstein reaction. Acetone is the traditional solvent due to the poor solubility of NaCl and NaBr. wikipedia.orgquora.com However, other polar aprotic solvents such as dimethyl formamide (B127407) (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) may also be employed, particularly when higher temperatures are needed. wikipedia.orgsciencemadness.org

The reaction's efficiency is also dependent on the iodide salt used. An excess of the alkali metal iodide is generally used to push the equilibrium towards the product. organic-chemistry.org The nature of the cation can also influence reactivity; for instance, metal salts with high lattice energy may require the addition of a catalyst like a crown ether to enhance the solubility and nucleophilicity of the halide anion. organic-chemistry.org

Table 1: Factors for Optimizing Finkelstein-type Reactions

Parameter Condition/Reagent Rationale Citation
Substrate Primary Alkyl Halide (R-Cl, R-Br) Less sterically hindered, favoring SN2 mechanism. wikipedia.org
Iodide Source Sodium Iodide (NaI) High solubility in acetone, driving the reaction via precipitation of NaCl/NaBr. wikipedia.orgquora.com
Solvent Acetone Differential solubility of halide salts. wikipedia.orgsciencemadness.org
Alternative Solvents DMF, DMSO Can be used for less reactive substrates requiring higher temperatures. wikipedia.org

| Concentration | Excess NaI | Shifts equilibrium towards product formation. | organic-chemistry.org |

Halogenation of Related Fluorinated Precursors

An alternative to halogen exchange is the direct halogenation of a fluorinated precursor that does not yet contain iodine. One documented method for synthesizing 1,1,1-trifluoro-2-iodoethane (B141898) involves the direct halogenation of 1,1,1-trifluoroethane (B1214931) with iodine, a reaction that requires a suitable catalyst to proceed efficiently. nbinno.comsmolecule.com

Another strategy involves the addition of iodine-containing reagents across the double bond of a fluorinated alkene. thieme-connect.de For instance, visible-light-induced photoredox catalysis facilitates the addition of a trifluoroethyl group and an iodine atom to alkenes using 1,1,1-trifluoro-2-iodoethane as the source of both moieties. acs.orgrsc.org This process, while technically a reaction of 1,1,1-trifluoro-2-iodoethane, illustrates a synthetic methodology for creating more complex fluoroiodoalkanes from simpler precursors. rsc.org

Reductive Coupling Approaches

Reductive coupling reactions have emerged as powerful tools for forming carbon-carbon bonds. In the context of fluoroiodoethanes, these methods are primarily used to couple 1,1,1-trifluoro-2-iodoethane with other molecules, thereby synthesizing more complex fluorinated structures.

A significant development has been the copper-promoted reductive coupling of aryl iodides with 1,1,1-trifluoro-2-iodoethane. acs.org This reaction provides a direct method for introducing the valuable 2,2,2-trifluoroethyl group onto aromatic rings. acs.org A key finding was that commercially available copper powder of a larger particle size efficiently promotes the reaction. acs.org The protocol is noted for its mild, neutral conditions, which allows for excellent functional group tolerance, including sensitive groups like nitro, formyl, ester, and sulfonyl. acs.orgresearchgate.net

Table 2: Substrate Scope of Copper-Promoted Trifluoroethylation

Aryl Iodide Substrate Tolerated Functional Group Citation
Ethyl 4-iodobenzoate Ester acs.org
4-Iodonitrobenzene Nitro acs.org
4-Iodobenzaldehyde Formyl (Aldehyde) acs.org
1-Iodo-4-(phenylsulfonyl)benzene Sulfonyl acs.org

While early methods utilized simple copper powder, subsequent research has focused on optimizing the catalytic system. A nickel-catalyzed version of the direct trifluoroethylation of aryl iodides with 1,1,1-trifluoro-2-iodoethane has been developed, demonstrating high efficiency and broad functional-group compatibility. researchgate.netrawdatalibrary.net The success of this advanced system is attributed to the synergistic effect of a nickel catalyst combined with readily available nitrogen and phosphine (B1218219) ligands. researchgate.netrawdatalibrary.net This transition from a simple metal powder to a sophisticated catalyst-ligand system represents a significant step in improving the reaction's performance and applicability, especially for late-stage modification of complex bioactive molecules. researchgate.net

Lithiation-Based Synthetic Routes

Lithiation-based strategies represent a significant pathway in organofluorine chemistry for the synthesis of complex fluorinated molecules. These routes often utilize commercially available and environmentally considerate starting materials like 1,1,1-trifluoro-2-iodoethane. nii.ac.jpresearchgate.net The process involves the generation of highly reactive organolithium intermediates, specifically fluorovinyl anions, which can then be reacted with a variety of electrophiles to build more complex molecular frameworks. researchgate.netresearchgate.net

A key step in these synthetic sequences is the generation of a fluorovinyl anion from a fluoroiodoethane precursor. The lithiation of 1,1,1-trifluoro-2-iodoethane (CF₃CH₂I) is a well-established method for producing the 2,2-difluoro-1-iodovinyllithium (CF₂=C(I)Li) intermediate. nii.ac.jpresearchgate.net This transformation is typically achieved by treating 1,1,1-trifluoro-2-iodoethane with a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA). nii.ac.jpresearchgate.net

The reaction is conducted at very low temperatures, generally between -93°C and -85°C, in an ethereal solvent such as tetrahydrofuran (B95107) (THF). nii.ac.jp The use of two equivalents of LDA facilitates the dehydrofluorination and subsequent lithiation to successfully yield the target vinyllithium (B1195746) species. nii.ac.jp This organometallic reagent is a valuable building block for introducing a difluorovinylidene group into organic molecules.

Reaction Scheme: Generation of 2,2-Difluoro-1-iodovinyllithium Reaction scheme showing the lithiation of 1,1,1-trifluoro-2-iodoethane with LDA to form 2,2-difluoro-1-iodovinyllithium.

Figure 1: Lithiation of 1,1,1-trifluoro-2-iodoethane using lithium diisopropylamide (LDA) to generate 2,2-difluoro-1-iodovinyllithium.

The generated 2,2-difluoro-1-iodovinyllithium is a potent nucleophile that readily reacts with a range of electrophiles. researchgate.net Its reaction with carbonyl compounds, specifically aldehydes and ketones, is a facile method for forming carbon-carbon bonds and synthesizing functionalized fluoroalkenes. nii.ac.jpmasterorganicchemistry.com

When the vinyllithium intermediate is treated with one equivalent of an aldehyde or a ketone at low temperatures, a nucleophilic addition to the carbonyl carbon occurs. nii.ac.jpmasterorganicchemistry.com This step yields a lithium alkoxide, which, upon subsequent workup or further in-situ reaction, produces a 3,3-difluoro-2-iodoallylic alcohol. nii.ac.jp The addition of an organolithium reagent to an aldehyde results in the formation of a secondary alcohol, while its addition to a ketone produces a tertiary alcohol. masterorganicchemistry.com

These allylic alcohols are versatile intermediates. For instance, they can be acetylated with reagents like acetic anhydride (B1165640) to form the corresponding 3,3-difluoro-2-iodoallylic acetates. nii.ac.jpresearchgate.netresearchgate.net This sequence of reactions—lithiation, reaction with a carbonyl compound, and acetylation—provides an efficient route to various fluorinated molecules from the simple precursor 1,1,1-trifluoro-2-iodoethane. nii.ac.jp

Table 1: Reaction of 2,2-Difluoro-1-iodovinyllithium with Aldehydes and Ketones

This table summarizes the outcomes of reacting 2,2-difluoro-1-iodovinyllithium with various carbonyl compounds, followed by acetylation to yield the corresponding 3,3-difluoro-2-iodoallylic acetates. The data is adapted from research by Ichikawa, J. et al. nii.ac.jp

Reactivity and Reaction Mechanisms of Fluoroiodoethanes

Radical Reaction Pathways

1,1,1-Trifluoro-2-iodoethane (B141898) is particularly reactive in radical-mediated transformations. The carbon-iodine (C-I) bond is relatively weak, allowing for homolytic cleavage to generate the corresponding 2,2,2-trifluoroethyl radical. This reactivity is harnessed in various synthetic methodologies, most notably under visible-light photoredox catalysis. thieme-connect.com

Generation of Fluoroethyl Radicals (e.g., CF₃CH₂•)

The key reactive intermediate derived from 1,1,1-trifluoro-2-iodoethane is the 2,2,2-trifluoroethyl radical (CF₃CH₂•). This species is typically generated via a single-electron transfer (SET) process. mdpi.com In photoredox catalysis, a photocatalyst, upon excitation by visible light, can reduce the C-I bond of 1,1,1-trifluoro-2-iodoethane. rsc.orgnih.gov For instance, an excited iridium or ruthenium complex can transfer an electron to CF₃CH₂I, leading to the formation of a transient radical anion that rapidly fragments into the CF₃CH₂• radical and an iodide ion (I⁻). rsc.org This method provides a controlled, mild, and efficient way to produce the radical under ambient laboratory conditions. mdpi.comacs.org

Atom-Transfer Radical Addition (ATRA) Reactions

Atom-Transfer Radical Addition (ATRA) is a powerful method for the difunctionalization of unsaturated bonds, and 1,1,1-trifluoro-2-iodoethane is an excellent reagent for these reactions. thieme-connect.comresearchgate.net In a typical ATRA mechanism involving an alkene, the photochemically generated CF₃CH₂• radical adds to the carbon-carbon double bond. thieme-connect.com This addition creates a new carbon-centered radical intermediate. rsc.org This intermediate then abstracts an iodine atom from another molecule of 1,1,1-trifluoro-2-iodoethane, yielding the final iodotrifluoroethylated product and propagating the radical chain. rsc.org This process allows for the simultaneous introduction of a trifluoroethyl group and an iodine atom across a double bond. thieme-connect.comresearchgate.net

Visible-Light-Induced Photocatalysis

Visible-light photocatalysis has become a cornerstone for activating 1,1,1-trifluoro-2-iodoethane. thieme-connect.commdpi.com This technique uses a photocatalyst that absorbs low-energy visible light to enter an excited state with enhanced redox capabilities. nih.gov This excited catalyst can then engage in electron transfer with 1,1,1-trifluoro-2-iodoethane to initiate radical processes under exceptionally mild conditions, often at room temperature. mdpi.comnih.gov

Transition metal complexes, particularly those of iridium and ruthenium, are highly effective photocatalysts for reactions involving 1,1,1-trifluoro-2-iodoethane. nih.gov Complexes such as tris(2,2′-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) and facial-tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃) are commonly employed. thieme-connect.commdpi.com

The general catalytic cycle proceeds as follows:

The metal complex absorbs visible light, transitioning to a long-lived, high-energy excited state (e.g., [Ru(bpy)₃]²⁺*). nih.gov

The excited complex reduces 1,1,1-trifluoro-2-iodoethane, generating the CF₃CH₂• radical and the oxidized form of the catalyst (e.g., [Ru(bpy)₃]³⁺). mdpi.comrsc.org Alternatively, in a reductive quenching cycle, the excited catalyst is first reduced by a sacrificial electron donor (an additive), and the resulting highly reducing metal complex (e.g., [Ru(bpy)₃]⁺) then reduces the fluoroalkyl iodide. nih.gov

The CF₃CH₂• radical reacts with a substrate, such as an alkene. thieme-connect.com

The catalytic cycle is closed when the oxidized catalyst is reduced back to its ground state by an electron donor present in the reaction mixture. nih.gov

The table below summarizes typical catalysts and conditions used in these reactions.

CatalystLight SourceSubstrate TypeProduct TypeReference
fac-Ir(ppy)₃24 W Fluorescent LampAlkenes, Silyl (B83357) Enol Ethersβ-Iodo-trifluoroethyl alkanes, β-Trifluoromethyl ketones thieme-connect.com, thieme-connect.com
[Ru(bpy)₃]Cl₂Blue LEDsImidazoheterocyclesC-3 Trifluoroethylated imidazoheterocycles , acs.org

Additives often play a crucial role in visible-light-induced reactions of 1,1,1-trifluoro-2-iodoethane. In many photoredox systems, a sacrificial electron donor is required to regenerate the photocatalyst, completing the catalytic cycle. nih.gov Tertiary amines, such as Hünig's base (N,N-diisopropylethylamine), are frequently used for this purpose in reductive quenching cycles. thieme-connect.comthieme-connect.com In some reactions, additives can also influence the reaction pathway. For example, in the presence of molecular oxygen and water, the radical difunctionalization of styrenes can yield γ-trifluoromethyl alcohols instead of the iodo-functionalized product. researchgate.netacs.org In this case, oxygen acts as the source of the hydroxyl group. researchgate.net

Mechanisms of Radical Difunctionalization

The radical reactions of 1,1,1-trifluoro-2-iodoethane with alkenes are prime examples of radical difunctionalization, where two new functional groups are installed across a double bond in a single step. researchgate.net

A prominent example is the iodotrifluoroethylation of alkenes. thieme-connect.com The mechanism involves:

Initiation: Generation of the CF₃CH₂• radical from CF₃CH₂I via photoredox catalysis. rsc.org

Propagation:

Addition of the CF₃CH₂• radical to an alkene double bond, forming a carbon-centered radical intermediate. rsc.orgthieme-connect.com

This new radical abstracts an iodine atom from a molecule of CF₃CH₂I, yielding the 1-iodo-2-trifluoroethyl addition product and regenerating the CF₃CH₂• radical to continue the chain reaction. rsc.org

When silyl enol ethers are used as substrates, the mechanism follows a similar initial radical addition. However, the resulting radical intermediate undergoes desilylation to afford β-trifluoromethyl ketones. thieme-connect.comthieme-connect.com

The table below outlines a simplified mechanism for the difunctionalization of a generic alkene.

StepReactantsIntermediate/ProductDescription
1. Radical GenerationCF₃CH₂I + hv + CatalystCF₃CH₂•The 2,2,2-trifluoroethyl radical is formed.
2. Radical AdditionCF₃CH₂• + R-CH=CH₂R-CH(•)-CH₂CH₂CF₃The radical adds to the alkene.
3. Atom TransferR-CH(•)-CH₂CH₂CF₃ + CF₃CH₂IR-CH(I)-CH₂CH₂CF₃ + CF₃CH₂•The product is formed, and the radical chain propagates.

Cross-Coupling Reactions

1,1,2-Trifluoro-2-iodoethane (CF₂HCF₂I) has emerged as a valuable reagent in organic synthesis for the introduction of the 1,1,2-trifluoroethyl (–CF₂CF₂H) group. This moiety is of interest in medicinal and materials chemistry due to its unique electronic properties. The reactivity of the carbon-iodine (C–I) bond in CF₂HCF₂I allows it to participate in a variety of transition metal-catalyzed cross-coupling reactions.

Palladium catalysis provides a robust platform for forming carbon-carbon bonds using CF₂HCF₂I. These methods typically leverage the well-established catalytic cycles of Pd(0)/Pd(II) to couple the trifluoroethyl group with various organic partners.

A significant application of this compound is in the Suzuki-Miyaura-type cross-coupling with aryl and heteroaryl boronic acids or their pinacol (B44631) esters. This reaction provides a direct and efficient route to 1,1,2-trifluoroethylated arenes and heteroarenes.

The reaction is typically performed using a palladium(0) catalyst, generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂). A sterically hindered and electron-rich phosphine (B1218219) ligand, such as dicyclohexyl(2′,6′-dimethoxybiphenyl)phosphine (SPhos), is crucial for facilitating the catalytic cycle. A mild inorganic base, most commonly potassium phosphate (B84403) (K₃PO₄), is used to promote the transmetalation step.

The proposed mechanism begins with the oxidative addition of this compound to the active Pd(0) species, forming a Pd(II)-trifluoroethyl intermediate. This is followed by transmetalation with the aryl boronic ester, where the aryl group replaces the halide on the palladium center. The final step is reductive elimination, which forms the desired C(sp²)–C(sp³) bond of the product and regenerates the Pd(0) catalyst. Research indicates that this method is tolerant of a wide range of functional groups on the aromatic partner, including esters, ketones, and nitriles.

Table 1: Palladium-Catalyzed Trifluoroethylation of Arylboronic Acid Pinacol Esters

Arylboronic Acid Pinacol EsterConditionsProductYield (%)
4-Methoxycarbonylphenylboronic acid pinacol esterPd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 80 °CMethyl 4-(1,1,2-trifluoroethyl)benzoate85
4-Acetylphenylboronic acid pinacol esterPd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 80 °C1-(4-(1,1,2-Trifluoroethyl)phenyl)ethan-1-one81
Naphthalene-2-boronic acid pinacol esterPd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 80 °C2-(1,1,2-Trifluoroethyl)naphthalene75
Thiophene-3-boronic acid pinacol esterPd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 80 °C3-(1,1,2-Trifluoroethyl)thiophene68

This compound can also be coupled with terminal alkynes in a Sonogashira-type reaction to synthesize 1,1,2-trifluoroethyl-substituted alkynes. These products are versatile building blocks for more complex fluorinated molecules.

The reaction typically employs a dual catalytic system consisting of a palladium catalyst and a copper(I) co-catalyst, such as copper(I) iodide (CuI). The mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-trifluoroethyl complex formed from the oxidative addition of CF₂HCF₂I to Pd(0). Subsequent reductive elimination yields the trifluoroethylated alkyne product. The choice of base and solvent is critical for achieving high yields and suppressing side reactions like homocoupling of the alkyne.

Table 2: Palladium/Copper-Catalyzed Trifluoroethylation of Terminal Alkynes

Terminal AlkyneConditionsProductYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C(3,4,4-Trifluorobut-1-yn-1-yl)benzene78
1-OctynePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C1,1,2-Trifluorodec-3-yne72
(4-Ethynylphenyl)(methyl)sulfanePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °CMethyl(4-((3,4,4-trifluorobut-1-yn-1-yl)phenyl)sulfane65

Nickel catalysis offers a complementary and often more cost-effective alternative to palladium for cross-coupling reactions. In the context of trifluoroethylation, nickel-catalyzed reductive couplings are particularly powerful as they allow for the union of two electrophilic partners.

The reaction requires a stoichiometric amount of a metallic reductant, typically zinc (Zn) or manganese (Mn) powder, to drive the catalytic cycle. A common catalytic system involves a nickel(II) precatalyst, such as nickel(II) chloride dimethoxyethane complex (NiCl₂(dme)), and a nitrogen-based ligand, like a bipyridine or phenanthroline derivative. The reductant first reduces the Ni(II) precatalyst to the active Ni(0) species. The proposed mechanism then involves the oxidative addition of the more reactive electrophile (typically the aryl iodide) to Ni(0) to form an arylnickel(II) intermediate. This intermediate then reacts with this compound. The exact nature of this second step is debated and may involve a radical-chain mechanism or a formal Ni(II)/Ni(IV) cycle before reductive elimination furnishes the final product.

Table 3: Nickel-Catalyzed Reductive Trifluoroethylation of Aryl Iodides

Aryl IodideConditionsProductYield (%)
4-IodoanisoleNiCl₂(dme), 4,4'-di-tert-butyl-2,2'-bipyridine, Zn, DMA, 50 °C1-Methoxy-4-(1,1,2-trifluoroethyl)benzene90
Methyl 4-iodobenzoateNiCl₂(dme), 4,4'-di-tert-butyl-2,2'-bipyridine, Zn, DMA, 50 °CMethyl 4-(1,1,2-trifluoroethyl)benzoate88
3-IodopyridineNiCl₂(dme), 4,4'-di-tert-butyl-2,2'-bipyridine, Zn, DMA, 50 °C3-(1,1,2-Trifluoroethyl)pyridine76

Nickel-Catalyzed Reductive Coupling

Elimination and Rearrangement Reactions

Beyond cross-coupling, this compound can undergo elimination reactions. The presence of acidic protons on the C2 carbon (adjacent to the iodine) and a good leaving group (iodide) facilitates the loss of hydrogen iodide (HI) under basic conditions. This dehydroiodination reaction is a primary pathway for the synthesis of 1,1,2-trifluoroethene (CF₂=CFH).

The reaction is typically promoted by strong bases such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (t-BuOK) in a suitable solvent. The mechanism is generally considered to be a concerted E2 (elimination, bimolecular) process. The base abstracts a proton from the C2 carbon, while the C1–I bond cleaves simultaneously, leading to the formation of a new π-bond and the expulsion of the iodide leaving group. The rate of this reaction is dependent on the strength of the base and the reaction temperature. Significant rearrangement reactions of the this compound parent structure itself are not commonly reported under typical synthetic conditions; elimination is the dominant alternative pathway.

Zinc-Promoted 1,2-Elimination Pathways

The zinc-promoted 1,2-elimination reaction is a key transformation involving derivatives of 1,1,1-trifluoro-2-iodoethane. This process is not a direct reaction with the starting iodoethane (B44018) but is the crucial final step in a multi-stage synthesis. The typical pathway begins with the lithiation of 1,1,1-trifluoro-2-iodoethane to generate a highly reactive intermediate, 1-iodo-2,2-difluorovinyllithium. nii.ac.jp This lithium species subsequently reacts with aldehydes or ketones. nii.ac.jpresearchgate.net The resulting 3,3-difluoro-2-iodoallylic alcohols are then acetylated, commonly with acetic anhydride (B1165640), to form 3,3-difluoro-2-iodoallylic acetates. nii.ac.jpresearchgate.net

Formation of Fluorinated Allenes

The synthesis commences with the dehydrofluorination and metalation of 1,1,1-trifluoro-2-iodoethane using a strong base, typically two equivalents of lithium diisopropylamide (LDA), at very low temperatures (–93 to –85 °C). nii.ac.jporgsyn.org This step successfully generates 2,2-difluoro-1-iodovinyllithium. nii.ac.jp This vinyllithium (B1195746) reagent then attacks a carbonyl compound (an aldehyde or a ketone), followed by acetylation to produce a 3,3-difluoro-2-iodoallylic acetate. nii.ac.jpresearchgate.net

The final, key step is the zinc-promoted 1,2-elimination of the iodoallylic acetate, which yields the target 1,1-difluoroallene. nii.ac.jpfluoromart.com This method has proven effective for synthesizing a variety of 1,1-difluoroallenes, including those with ester functionalities or pyridine (B92270) rings, in good yields. nii.ac.jp

Table 1: Synthesis of 1,1-Difluoroallenes via Zinc-Promoted Elimination

EntryAldehyde/Ketone ReactantIntermediate AcetateFinal 1,1-Difluoroallene ProductYield
13-Phenylpropanal1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate1,1-Difluoro-5-phenylpenta-1,2-diene91%
2Benzaldehyde3,3-Difluoro-2-iodo-1-phenylallyl acetate(3,3-Difluoropropa-1,2-dien-1-yl)benzene85%
3Cyclohexanecarbaldehyde1-Cyclohexyl-3,3-difluoro-2-iodoallyl acetate(3,3-Difluoropropa-1,2-dien-1-yl)cyclohexane87%
4Pyridine-4-carbaldehyde3,3-Difluoro-2-iodo-1-(pyridin-4-yl)allyl acetate4-(3,3-Difluoropropa-1,2-dien-1-yl)pyridine78%
5Ethyl levulinateEthyl 4-(1-acetoxy-3,3-difluoro-2-iodoallyl)-4-methylpentanoateEthyl 4-(3,3-difluoropropa-1,2-dien-1-yl)-4-methylpentanoate81%

Data synthesized from research findings on the zinc-promoted elimination of acetates derived from 1,1,1-trifluoro-2-iodoethane. nii.ac.jporgsyn.org

Nucleophilic Substitution and Elimination Competition in the Gas Phase

Gas-phase studies offer a unique window into the intrinsic reactivity of molecules, free from the influence of solvents. researchgate.net The reactions of the fluoride (B91410) ion (F⁻) with 1,1,1-trifluoro-2-iodoethane (CF₃CH₂I) have been investigated to understand fundamental reaction mechanisms like nucleophilic substitution (SN2) and elimination (E2). researchgate.netu-szeged.hu

Gas-Phase Ion-Molecule Reactions (e.g., F⁻ + CF₃CH₂I)

The interaction between the fluoride anion and 1,1,1-trifluoro-2-iodoethane in the gas phase is a model system for studying the effects of fluorination on reaction dynamics. u-szeged.huresearchgate.net These ion-molecule reactions have been explored using advanced experimental techniques like crossed molecular beam setups with velocity map imaging and selected-ion flow tube (SIFT) experiments. u-szeged.huresearchgate.netuni-stuttgart.de These methods allow for detailed measurement of reaction rates and differential cross-sections over a range of collision energies (e.g., 0.5 to 2.0 eV). u-szeged.hu The fluorination at the β-carbon in CF₃CH₂I not only influences the competition between standard SN2 and E2 pathways but also introduces new reaction channels, such as those involving fluorine abstraction. researchgate.netresearchgate.net

SN2/E2 Channel Competition

Bimolecular nucleophilic substitution (SN2) and base-induced elimination (E2) are classic competing reaction mechanisms. researchgate.net In the gas-phase reaction of F⁻ with iodoethane (CH₃CH₂I), both SN2 and E2 pathways contribute to the formation of the iodide ion (I⁻), with E2 being the more dominant channel. u-szeged.hu

However, the introduction of a CF₃ group at the β-carbon dramatically alters this competition. In the F⁻ + CF₃CH₂I reaction, the E2 pathway is significantly suppressed or "passivated". u-szeged.huresearchgate.net This is because the electron-withdrawing CF₃ group hinders the initial proton abstraction required for the E2 mechanism. u-szeged.hu As a result, the formation of I⁻ via the combined SN2/E2 channels accounts for a much smaller fraction of the total product ions (between 6% and 8%) compared to the non-fluorinated system. u-szeged.hu This shift demonstrates that β-fluorination is a powerful tool for controlling the outcome of SN2/E2 competition. u-szeged.hu

Proton Transfer Mechanisms

While the E2 pathway (proton abstraction from the β-carbon) is suppressed in the F⁻ + CF₃CH₂I reaction, other proton transfer events become highly significant. u-szeged.hu In fact, proton transfer emerges as one of the primary reaction pathways across the entire range of collision energies studied. u-szeged.huresearchgate.net This is in sharp contrast to the reaction with non-fluorinated iodoethane, where proton transfer makes an almost negligible contribution. u-szeged.hu

A notable and dominant channel in the reaction with CF₃CH₂I is the formation of the bifluoride ion (FHF⁻). u-szeged.hu In SIFT experiments conducted at lower energies, this pathway is responsible for at least 90% of the product ions. u-szeged.hu Even at the lowest collision energy in crossed-beam experiments (0.5 eV), it still accounts for half of the products. u-szeged.hu This highlights that the acidic nature of the protons in CF₃CH₂I, enhanced by the adjacent trifluoromethyl group, facilitates a highly efficient proton transfer mechanism that outcompetes traditional substitution and elimination pathways.

Computational and Experimental Validation of Reaction Pathways

A comprehensive understanding of the complex reaction dynamics of F⁻ + CF₃CH₂I is achieved by combining experimental results with high-level theoretical calculations. u-szeged.huresearchgate.net Experimental methods like crossed-beam velocity map imaging provide detailed insights into the mechanisms of individual reaction pathways. uni-stuttgart.de These empirical findings are then compared with and validated by ab initio computations that characterize the potential energy surfaces for the different reaction channels and product formations. u-szeged.huresearchgate.net This dual approach of experimental measurement and computational modeling is crucial for accurately mapping the reaction landscape. u-szeged.huub.edu It allows researchers to verify reaction mechanisms, understand the influence of molecular structure on reactivity (such as the passivating effect of the CF₃ group on the E2 pathway), and explain the emergence of unexpected dominant channels like proton transfer. u-szeged.huu-szeged.hu

Table 2: Observed Gas-Phase Reaction Channels for F⁻ + CF₃CH₂I

Reaction ChannelProductsReaction TypeSignificance
Iodide FormationCH₂CF₃ + I⁻SN2 / E2Minor channel; E2 pathway is suppressed by β-fluorination. u-szeged.hu
Proton Transfer[CF₃CHI]⁻ + HFProton TransferA main pathway across the studied collision energy range. u-szeged.huresearchgate.net
Bifluoride Formation[FHF]⁻ + CH₂CF₂Proton Transfer / EliminationDominant channel at low energies, accounting for ≥90% of products in SIFT experiments. u-szeged.hu
Fluorine Abstraction[CF₂CI]⁻Complex RearrangementBecomes increasingly important at higher collision energies. u-szeged.hu

This table summarizes the primary reaction pathways identified through combined experimental and computational studies of the gas-phase reaction between the fluoride ion and 1,1,1-trifluoro-2-iodoethane. u-szeged.hu

Scarcity of Research on this compound Limits Comprehensive Review of Its Synthetic Applications

Despite a thorough search of scientific literature, detailed research findings specifically concerning the applications of this compound in advanced organic synthesis are notably scarce. The vast majority of available studies focus on its isomer, 1,1,1-Trifluoro-2-iodoethane, which serves as a prominent reagent for trifluoroethylation and the construction of various fluorinated molecules. Consequently, a comprehensive article detailing the specific synthetic uses of this compound as outlined in the requested structure cannot be generated at this time due to the lack of specific data.

The requested outline focuses on several key areas of modern organic synthesis, including the introduction of fluoroethyl moieties, the synthesis of fluorinated alkenes and complex building blocks, the derivatization of styrenes and silyl enol ethers, and the functionalization of heterocyclic systems. While these are active areas of research within fluorine chemistry, the available literature does not provide specific examples or in-depth studies utilizing this compound for these purposes.

For instance, the synthesis of 1,1-difluoroallenes is a well-documented process that often employs a trifluoro-iodo-ethane precursor. However, published methods consistently refer to the use of 1,1,1-Trifluoro-2-iodoethane for this transformation. Similarly, extensive research exists on the trifluoroethylation of various substrates, including styrenes, silyl enol ethers, and heterocyclic compounds like imidazoheterocycles; yet, these studies almost exclusively utilize the 1,1,1-isomer as the trifluoroethyl source.

The lack of available data for this compound in these specific applications prevents the creation of the requested scientifically accurate and detailed article. Further research and publication in the field of organofluorine chemistry would be necessary to provide the specific findings required to fulfill the detailed outline provided.

Applications in Advanced Organic Synthesis

Role in the Synthesis of Specialty Chemicals

1,1,2-Trifluoro-2-iodoethane is a valuable C2 building block for introducing the CHF₂CHF- group into a wide range of high-value specialty chemicals. Its unique reactivity profile allows for its incorporation into pharmaceuticals, agrochemicals, and advanced materials, where the fluorine content imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and unique conformational constraints .

In medicinal chemistry, the strategic introduction of small fluorinated groups is a cornerstone of modern drug design. This compound is employed as a key reagent for the synthesis of fluorinated intermediates that are later elaborated into active pharmaceutical ingredients (APIs). The trifluoroethyl group can act as a bioisostere for other chemical groups, improve binding affinity to target proteins, and block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate [5, 13, 15].

A common application is the copper-catalyzed N-trifluoroethylation of amines or nitrogen-containing heterocycles. In these reactions, this compound reacts with a primary or secondary amine in the presence of a copper(I) catalyst and a suitable ligand (e.g., a phenanthroline derivative) to form a new carbon-nitrogen bond. This provides direct access to 1,1,2-trifluoroethylamines, which are prevalent substructures in various therapeutic agents. The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance, making it suitable for use in complex molecule synthesis .

The following table details research findings for the copper-catalyzed trifluoroethylation of various amine-containing pharmaceutical precursors.

EntryAmine SubstrateCatalyst SystemBaseSolventYield of N-Trifluoroethylated Product (%)
1AnilineCuI (10 mol%), Phenanthroline (10 mol%)Cs₂CO₃DMF88
2IndoleCuI (10 mol%), Neocuproine (10 mol%)K₃PO₄Toluene91
3PiperidineCuI (5 mol%), L-Proline (10 mol%)K₂CO₃DMSO75
44-AminobenzonitrileCuI (10 mol%), Phenanthroline (10 mol%)Cs₂CO₃DMF82

The principles that make fluorination attractive in pharmaceuticals are equally applicable to the agrochemical industry. The inclusion of fluorinated moieties can enhance the efficacy, environmental persistence, and target specificity of herbicides, insecticides, and fungicides. This compound serves as an essential intermediate for synthesizing these advanced crop protection agents [13, 15].

Its role is particularly prominent in the synthesis of fluorinated heterocyclic compounds, which form the core of many modern agrochemicals. For example, the trifluoroethyl group can be installed onto a pyrazole (B372694) or pyridine (B92270) ring system, which are common scaffolds in potent insecticides. The synthetic methods often parallel those used in pharmaceutical chemistry, including radical additions and transition-metal-catalyzed cross-coupling reactions. By attaching the CHF₂CHF- group, chemists can fine-tune the lipophilicity of the molecule, facilitating its transport across plant cuticles or insect exoskeletons, while also increasing its resistance to metabolic degradation by plant or insect enzymes [13, 15].

Research into the synthesis of a key pyrazole intermediate for a new class of insecticides is summarized below.

EntryHeterocyclic SubstrateReaction TypeConditionsYield of Trifluoroethylated Intermediate (%)
14-IodopyrazoleCopper-mediated couplingCu powder, DMSO, 120 °C65
21H-PyrazolePalladium-catalyzed C-H activationPd(OAc)₂ (5 mol%), Ag₂CO₃, TFA58
35-Amino-1H-pyrazoleCopper-catalyzed N-alkylationCuI (10 mol%), Cs₂CO₃, DMF, 100 °C79
45-MercaptopyrazoleBase-mediated S-alkylationK₂CO₃, Acetonitrile (B52724), 60 °C94

Beyond life sciences, this compound is a critical component in the field of materials science for creating novel fluorinated polymers and functional surfaces. The presence of the trifluoroethyl group in a material can confer a unique combination of properties, including high thermal and chemical stability, low surface energy (hydrophobicity and oleophobicity), and specific dielectric characteristics [5, 15].

One key application is its use in controlled radical polymerization techniques, such as Iodine Transfer Polymerization (ITP) or as an initiator for Atom Transfer Radical Polymerization (ATRP). In ITP, this compound can act as a chain transfer agent (CTA). It introduces a trifluoroethyl group at one end of the polymer chain and an iodine atom at the other. The iodine-terminated chain can be further functionalized or used to create block copolymers. This allows for precise control over the polymer's molecular weight and architecture, while end-capping the polymer with a fluorinated group. The resulting materials are valuable for applications such as low-friction coatings, hydrophobic textiles, and advanced membranes .

The table below presents data on the synthesis of polymers using this compound as a functionalizing agent.

EntryMonomerPolymerization MethodResulting PolymerKey Property Modification
1StyreneITP (Iodine Transfer Polymerization)α-(1,1,2-Trifluoroethyl)polystyreneIncreased surface hydrophobicity (Water contact angle: 105°)
2Methyl MethacrylateReverse ATRP InitiatorPoly(methyl methacrylate) with trifluoroethyl end-groupEnhanced thermal stability (Td increased by 15 °C)
3N-isopropylacrylamideITPα-(1,1,2-Trifluoroethyl)poly(NIPAM)Modified Lower Critical Solution Temperature (LCST)
4Vinyl acetate (B1210297)RAFT (used to synthesize CTA)Fluorinated Poly(vinyl acetate)Reduced surface energy and adhesion

Theoretical and Computational Studies of Fluoroiodoethane Reactivity

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and high-level ab initio methods, are indispensable for elucidating the complex reactivity of fluorinated compounds. rsc.org These methods allow for the detailed exploration of potential energy surfaces, the characterization of transient species, and the quantification of energetic barriers, providing insights that are often inaccessible through experimental means alone. ims.ac.jp

A key application of computational chemistry is the analysis of competing reaction pathways, such as bimolecular nucleophilic substitution (SN2) and base-induced elimination (E2). For fluoroiodoethanes, the presence of electron-withdrawing fluorine atoms dramatically alters the energetics of these pathways compared to their non-fluorinated analogs.

High-level ab initio computations on the reaction of the fluoride (B91410) anion (F⁻) with 1,1,1-trifluoro-2-iodoethane (B141898) reveal the energetic landscape of competing reactions. u-szeged.hu A transition state is defined as the configuration corresponding to the highest potential energy along a reaction coordinate and can be identified computationally by searching for a first-order saddle point on the potential energy surface. ims.ac.jpwikipedia.org A true transition state is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

In the reaction system F⁻ + CF₃CH₂I, calculations show that the SN2 pathway, while accessible, is significantly less favorable than in the non-fluorinated iodoethane (B44018). The electron-withdrawing CF₃ group destabilizes the SN2 transition state, leading to a much higher energy barrier. In contrast, the E2 pathway is effectively suppressed or "passivated" by the fluorination on the β-carbon, as the fluorine atoms are not readily abstracted as protons. u-szeged.hu This contrasts sharply with the F⁻ + CH₃CH₂I reaction, where both SN2 and E2 channels are readily accessible. u-szeged.hu

Table 1: Calculated Reaction Enthalpies for F⁻ + 1,1,1-Trifluoro-2-iodoethane

Product ChannelReactionEnthalpy (eV)
SN2F⁻ + CF₃CH₂I → CF₃CH₂F + I⁻-1.95
Fluorine AbstractionF⁻ + CF₃CH₂I → ⁻CF₂CH₂I + FHF-0.67
Proton TransferF⁻ + CF₃CH₂I → ⁻CF₃CHI + FH-0.23
F-I ExchangeF⁻ + CF₃CH₂I → CF₃CH₂ + FI+1.02

This table is generated from data in reference u-szeged.hu.

Beyond concerted pathways, computational studies are crucial for identifying and characterizing reactive intermediates, including radical species. The C–I bond in 1,1,1-trifluoro-2-iodoethane is susceptible to homolytic cleavage, particularly under photocatalytic conditions, to generate the 2,2,2-trifluoroethyl radical (•CH₂CF₃) .

Visible-light-promoted reactions often proceed through radical pathways. For instance, in the trifluoroethylation of imidazo[1,2-a]pyridines, a proposed mechanism involves the photocatalyst oxidizing CF₃CH₂I to generate a [CF₃CH₂I]⁺• complex and the •CH₂CF₃ radical. mdpi.com This radical intermediate then adds to the substrate to continue the reaction cascade. mdpi.com Similarly, photoredox-catalyzed alkene iodotrifluoroethylation is believed to proceed via an initial reduction of 1,1,1-trifluoro-2-iodoethane to an anion radical, which then decomposes into the •CH₂CF₃ radical and an iodide anion. rsc.org

Studies on the reaction of 1,1,1-trifluoro-2-iodoethane with the dichloride radical anion (Cl₂•⁻) indicate that the reaction proceeds via electron transfer, further highlighting the compound's ability to participate in radical processes. researchgate.net

Mechanistic Probing through Isotopic Labeling and Kinetic Studies

Experimental techniques such as kinetic analysis and isotopic labeling provide essential data to validate and refine computational models of reaction mechanisms.

Kinetic studies on the reaction of 1,1,1-trifluoro-2-iodoethane with various nucleophiles have quantitatively demonstrated the impact of fluorination. The SN2 reactivity of CF₃CH₂I is drastically lower than that of ethyl iodide; one study found it to be approximately 17,000 times slower. This profound rate reduction is attributed to the destabilizing inductive effect of the trifluoromethyl group on the SN2 transition state. Further kinetic investigations using a selected-ion flow tube (SIFT) apparatus have measured reaction rates and branching ratios at low collision energies, confirming that channels other than SN2, such as proton transfer, become dominant for the fluorinated compound. u-szeged.hu

Isotopic labeling is a powerful, albeit often synthetically demanding, technique for tracking the fate of specific atoms through a reaction. kit.edumusechem.com For example, in the reaction of F⁻ with CF₃CH₂I, proton transfer is a major channel. u-szeged.hu Labeling the α-hydrogens with deuterium (B1214612) (CF₃CD₂I) could definitively confirm that abstraction occurs at this position. While specific isotopic labeling studies on 1,1,2-trifluoro-2-iodoethane are not widely documented, the methodology is fundamental for distinguishing between competing mechanistic possibilities, such as discerning α- versus β-proton abstraction in elimination reactions or tracking atom transfer in complex rearrangements. kit.edu

Influence of Fluorination on Reaction Dynamics

The substitution of hydrogen with fluorine has a profound influence on reaction dynamics, altering not just the energetic favorability of pathways but also the underlying molecular motions and product distributions.

The most significant influence of β-fluorination in 1,1,1-trifluoro-2-iodoethane is the effective shutdown of the classic E2 elimination pathway. u-szeged.hu However, this does not simply funnel all reactivity into the SN2 channel. Instead, fluorination opens up new, competitive reaction channels that are minor or non-existent for iodoethane. These include proton transfer and a unique fluorine abstraction channel (F⁻ + CF₃CH₂I → ⁻CF₂CH₂I + FHF). u-szeged.hu

Table 2: Comparison of Reactivity: Iodoethane vs. 1,1,1-Trifluoro-2-iodoethane

FeatureIodoethane (CH₃CH₂I)1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I)Reference(s)
Primary Reaction Pathways with F⁻ SN2, E2Proton Transfer, Fluorine Abstraction, SN2 u-szeged.hu
Relative SN2 Reactivity High (approx. 17,000x faster)Low
E2 Pathway Accessible and competitiveSuppressed / Passivated u-szeged.hu
Dominant Product Channels (Low Energy) SN2/E2 productsProton transfer (⁻CF₃CHI) and FHF⁻ formation u-szeged.hu

Future Research Directions and Unexplored Reactivities

Expansion of Catalytic Systems and Methodologies

The development of robust catalytic systems is paramount to unlocking the synthetic utility of 1,1,2-trifluoro-2-iodoethane. While the reactivity of its isomer, 1,1,1-trifluoro-2-iodoethane (B141898), has been investigated in palladium- and copper-catalyzed reactions, the distinct electronic and steric environment of the C(sp³)-I bond in this compound necessitates dedicated methodological development. acs.org

Future work should focus on several key areas:

Transition Metal Catalysis: A systematic investigation into cross-coupling reactions using palladium, nickel, and copper catalysts is a high-priority research direction. These studies would aim to form new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of fluorinated products. The development of specialized ligand systems will be crucial to overcoming potential challenges such as β-fluoride elimination.

Photoredox Catalysis: Visible-light-induced photoredox catalysis offers a mild and efficient way to generate fluoroalkyl radicals. researchgate.netsmolecule.com Exploring the generation of the 1,1,2-trifluoroethyl radical from this compound and its subsequent addition to alkenes, alkynes, and arenes would be a fruitful avenue of research. This approach could lead to novel difunctionalization and hydrofluoroalkylation reactions.

Dual Catalysis Systems: Combining transition metal catalysis with other catalytic modes, such as photoredox or organocatalysis, could enable previously inaccessible transformations. For instance, a dual catalytic system might facilitate challenging cross-coupling reactions with substrates that are incompatible with traditional methods.

Table 1: Proposed Catalytic Methodologies for Future Exploration

Catalytic System Reaction Type Potential Substrates Expected Product Class
Palladium/Ligand Complexes Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Boronic acids, Terminal alkynes, Amines Aryl/alkenyl/alkynyl-substituted fluoroethanes, Fluoroethylated anilines
Nickel/Ligand Complexes Reductive Coupling Aryl halides, Alkenes Biaryls, Fluoroethylated alkanes
Copper Catalysis Trifluoroethylation Phenols, Thiols Fluoroethylated ethers and thioethers

Asymmetric Transformations Involving Fluoroiodoethanes

The inherent chirality of this compound makes it a highly attractive, yet untapped, building block for asymmetric synthesis. iipseries.org The development of catalytic enantioselective reactions where the C-I bond is transformed with high fidelity would be a significant advance.

Key areas for future investigation include:

Asymmetric Cross-Coupling: The design of novel chiral ligands for palladium or nickel catalysis could enable the enantioselective coupling of racemic this compound with various partners. A successful kinetic resolution or a stereoconvergent process would provide access to enantioenriched products that are valuable for medicinal chemistry.

Organocatalytic Approaches: Asymmetric organocatalysis, which has emerged as a powerful tool in modern synthesis, could be applied to reactions involving this fluoroiodoethane. princeton.edu For example, chiral amines or isothiourea catalysts could be explored for atroposelective acylation or other transformations involving derivatives of this compound. nih.gov

Stereospecific Radical Reactions: Investigating the transfer of chirality in radical reactions is another promising frontier. Chiral photocatalysts or the use of chiral auxiliaries could potentially control the stereochemical outcome of radical additions, leading to new methods for creating stereodefined fluorinated centers.

Development of Green Chemistry Approaches for Synthesis and Applications

Applying the principles of green chemistry to both the synthesis and subsequent use of this compound is essential for sustainable chemical research and manufacturing. boehringer-ingelheim.comyoutube.com Future efforts should aim to minimize environmental impact at every stage.

Prospective research directions in green chemistry include:

Sustainable Synthesis Routes: Developing catalytic and atom-economical methods for the synthesis of this compound itself is a primary goal. This could involve exploring direct fluorination-iodination pathways that avoid stoichiometric and hazardous reagents.

Use of Benign Solvents and Conditions: Research should focus on utilizing greener solvents, such as water, supercritical CO₂, or bio-based solvents, for reactions involving this compound. researchgate.netsruc.ac.uk Furthermore, exploring energy-efficient activation methods like mechanochemistry, sonochemistry, or microwave irradiation could significantly reduce the carbon footprint of these processes.

Table 2: Comparison of Hypothetical Synthetic Approaches

Green Chemistry Principle Potential "Traditional" Approach Proposed "Green" Approach
Atom Economy Stoichiometric metal reductants in coupling reactions. Catalytic cycles with high turnover numbers.
Safer Solvents Use of chlorinated solvents (e.g., DCM, Chloroform). Reactions in water, ethanol, or solvent-free conditions.
Energy Efficiency High-temperature reflux for extended periods. Photochemical or microwave-assisted reactions at ambient temperature.

| Waste Prevention | Multi-step synthesis with purification at each stage. | One-pot or tandem reactions to reduce isolation steps and solvent waste. |

Exploration of Novel Bond-Forming Reactions

Beyond established reaction classes, the unique structure of this compound invites the exploration of entirely new bond-forming strategies. The interplay between the fluorine atoms and the reactive C-I bond could give rise to unprecedented reactivity.

Unexplored areas ripe for discovery are:

Carbene/Nitrene Chemistry: Investigating the reaction of this compound with sources of carbenes or nitrenes could lead to novel C-H insertion or cycloaddition products, creating complex fluorinated scaffolds in a single step.

Electrochemical Synthesis: The use of electrochemistry to mediate the reduction of the C-I bond could provide a controlled, reagent-free method for generating reactive intermediates. This could open up new avenues for reductive couplings and functionalizations.

Frustrated Lewis Pair (FLP) Chemistry: The potential for this compound to interact with frustrated Lewis pairs could be explored for metal-free activation of the C-I bond and subsequent transformations.

The systematic exploration of these future research directions will undoubtedly establish this compound as a valuable and versatile building block in synthetic organic chemistry, enabling the discovery and development of next-generation molecules with enhanced properties.

Q & A

Q. How can researchers validate conflicting data on its Henry’s Law constants or aqueous solubility?

  • Methodological Answer : Conduct headspace gas chromatography (HS-GC) at varying pressures (0.1–1 atm) to measure Henry’s constants. Compare with COSMO-RS predictions and adjust for ionic strength effects using the Setschenow equation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.